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molecular formula C11H22N2O2 B2849517 tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate CAS No. 1594952-43-8

tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate

Cat. No. B2849517
M. Wt: 214.309
InChI Key: LMCOQMMIAHCCFN-UHFFFAOYSA-N
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Patent
US09156798B2

Procedure details

To a solution of tert-butyl (3-(hydroxyimino)-2,2-dimethylcyclobutyl)carbamate oxime (730 mg, crude) in MeOH and ammonia (12.5 mL and 2.5 mL) was added Raney-Ni (430 mg, crude). The reaction mixture was stirred at room temperature under hydrogen atmosphere overnight. The reaction was filtered through celite and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (2-5% MeOH in DCM) to afford the title compound (490 mg, 2.29 mmol, 76% yield two steps). MS (ESI) m/z 215.2 [M+H]+.
Name
tert-butyl (3-(hydroxyimino)-2,2-dimethylcyclobutyl)carbamate oxime
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
430 mg
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]1[CH2:6][CH:5]([NH:7][C:8](=NO)[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[C:4]1([CH3:17])[CH3:16].C[OH:19]>N.[Ni]>[NH2:2][CH:3]1[CH2:6][CH:5]([NH:7][C:8](=[O:19])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[C:4]1([CH3:17])[CH3:16]

Inputs

Step One
Name
tert-butyl (3-(hydroxyimino)-2,2-dimethylcyclobutyl)carbamate oxime
Quantity
730 mg
Type
reactant
Smiles
ON=C1C(C(C1)NC(OC(C)(C)C)=NO)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
12.5 mL
Type
solvent
Smiles
N
Name
Quantity
430 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (2-5% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1C(C(C1)NC(OC(C)(C)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.29 mmol
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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